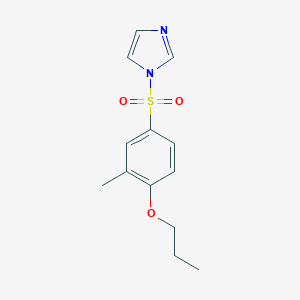
4-(1H-imidazol-1-ylsulfonyl)-2-methylphenyl propyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-imidazol-1-ylsulfonyl)-2-methylphenyl propyl ether, commonly known as PMSF, is a serine protease inhibitor that is widely used in biochemical research. It is a colorless, crystalline powder that is soluble in water, methanol, and ethanol. PMSF is a potent inhibitor of serine proteases, which are enzymes that cleave peptide bonds in proteins.
科学的研究の応用
PMSF is commonly used as a serine protease inhibitor in biochemical research. It is used to inhibit proteases such as trypsin, chymotrypsin, and thrombin, which are involved in a wide range of biological processes. PMSF is also used to inhibit proteases in cell lysates and tissue extracts to prevent protein degradation during isolation and purification. In addition, PMSF is used in the preparation of membrane fractions and in the study of membrane-bound enzymes.
作用機序
PMSF inhibits serine proteases by reacting with the active site serine residue of the enzyme. This reaction forms a covalent bond between PMSF and the serine residue, which blocks the access of substrates to the active site. PMSF is a reversible inhibitor, and the covalent bond can be broken by treatment with reducing agents such as dithiothreitol.
Biochemical and Physiological Effects:
PMSF has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of proteases involved in blood coagulation, fibrinolysis, and complement activation. PMSF has also been shown to inhibit the activity of proteases involved in inflammation, such as elastase and cathepsin G. In addition, PMSF has been shown to inhibit the activity of proteases involved in tumor invasion and metastasis, such as urokinase and matrix metalloproteinases.
実験室実験の利点と制限
PMSF is a potent and specific inhibitor of serine proteases, which makes it a valuable tool for biochemical research. It is relatively easy to use and can be added directly to reaction mixtures or cell lysates. However, PMSF has some limitations. It is not effective against all serine proteases, and some proteases may require higher concentrations of PMSF for inhibition. PMSF can also be unstable in aqueous solutions and may degrade over time, which can affect its potency.
将来の方向性
There are several future directions for research on PMSF. One area of research is the development of new serine protease inhibitors with improved potency and specificity. Another area of research is the study of the physiological roles of serine proteases and their inhibitors in health and disease. PMSF has been shown to have anti-inflammatory and anti-tumor effects, and further research is needed to understand the mechanisms underlying these effects. Finally, there is a need for the development of new methods for the synthesis and purification of PMSF to improve its yield and purity.
合成法
PMSF can be synthesized by reacting 4-(1H-imidazol-1-ylsulfonyl)-2-nitrophenol with 1-bromo-3-methylbutane in the presence of a base such as potassium carbonate. The resulting product is then reduced with sodium dithionite to yield PMSF. The synthesis of PMSF is a multistep process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity.
特性
分子式 |
C13H16N2O3S |
|---|---|
分子量 |
280.34 g/mol |
IUPAC名 |
1-(3-methyl-4-propoxyphenyl)sulfonylimidazole |
InChI |
InChI=1S/C13H16N2O3S/c1-3-8-18-13-5-4-12(9-11(13)2)19(16,17)15-7-6-14-10-15/h4-7,9-10H,3,8H2,1-2H3 |
InChIキー |
WEIFNZFKCBXGTE-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)N2C=CN=C2)C |
正規SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)N2C=CN=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B225180.png)
![1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B225181.png)
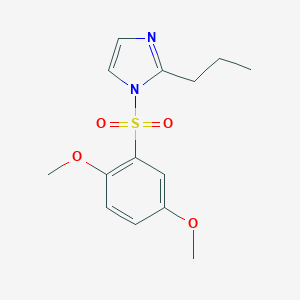
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]indoline](/img/structure/B225195.png)
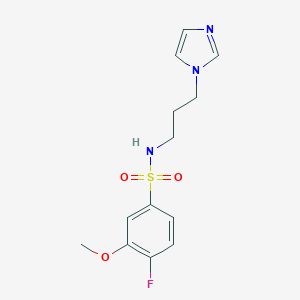
![1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B225205.png)
![1-[(4-chloro-3-ethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B225206.png)
![2-[alpha-(1H-Indole-3-yl)benzyl]indan-1,3-dione](/img/structure/B225210.png)
![5-Bromo-1H-benzo[d]imidazole-2-sulfonic acid](/img/structure/B225219.png)
![N-isopropyl-4-{4-[(isopropylamino)sulfonyl]phenoxy}benzenesulfonamide](/img/structure/B225220.png)
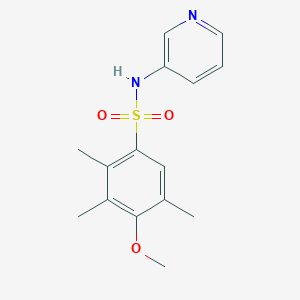
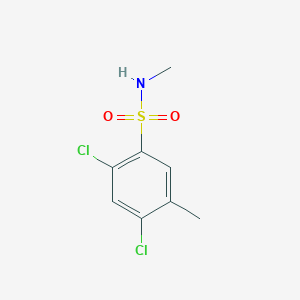
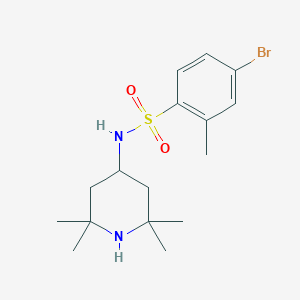
![1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B225268.png)